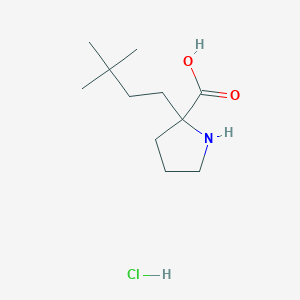
2-(3,3-Dimethylbutyl)pyrrolidine-2-carboxylic acid;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-(3,3-Dimethylbutyl)pyrrolidine-2-carboxylic acid;hydrochloride” is a type of pyrrolidine carboxylic acid . Pyrrolidine carboxylic acids are a class of organic compounds that are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
Pyrrolidines can be synthesized through various methods. One efficient method for the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex was developed . Another method involves the use of O-benzoylhydroxylamines as alkyl nitrene precursors and a proficient rhodium catalyst .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a five-membered pyrrolidine ring . The molecular weight of a similar compound, Pyrrolidine-3-carboxylic acid hydrochloride, is 151.59 .Chemical Reactions Analysis
Pyrrolidines can undergo various chemical reactions. For instance, a chiral amine-derived iridacycle complex can catalyze a borrowing hydrogen annulation to provide chiral N-heterocycles directly from simple racemic diols and primary amines . Another reaction involves the combination of B2pin2 and KOtBu, which enables a chemoselective, metal-free reduction of aromatic nitro compounds to the corresponding amines in very good yields in isopropanol .科学的研究の応用
Acid-Amide Intermolecular Hydrogen Bonding
The study by Wash et al. (1997) provides insight into the molecular recognition through acid-amide intermolecular hydrogen bonding, which can be related to the structural characteristics of 2-(3,3-Dimethylbutyl)pyrrolidine-2-carboxylic acid;hydrochloride. Such interactions are crucial for understanding the compound's potential in forming stable molecular assemblies, important in drug design and material science Wash, P., Maverick, E., Chiefari, J., & Lightner, D. (1997).
Synthesis and Antimicrobial Activity
Research by Sidhaye et al. (2011) on the synthesis and antimicrobial activity of nicotinic acid hydrazide derivatives highlights the potential of pyridine and carboxylic acid-based compounds in developing new antimicrobial agents. This suggests that derivatives of this compound could also be explored for their antimicrobial properties Sidhaye, R.V.S., Dhanawade, A.E., Manasa, K., & Aishwarya, G. (2011).
Metal-Organic Frameworks (MOFs)
Ghosh and Bharadwaj (2003) discuss the formation of 3D metal-organic frameworks (MOFs) with pyridine-dicarboxylic acid and lanthanide metals, illustrating the potential of carboxylic and pyridine functionalities in constructing advanced materials with potential applications in catalysis, gas storage, and separation technologies. This could imply potential applications for this compound in similar frameworks Ghosh, S., & Bharadwaj, P. K. (2003).
Supramolecular Chemistry
The research by Fang et al. (2020) on supramolecular adducts of 4-dimethylaminopyridine and carboxylic acids highlights the role of hydrogen bonding and noncovalent interactions in building complex molecular structures. This work underscores the potential for utilizing compounds like this compound in supramolecular chemistry to create novel materials with unique properties Fang, W., Chen, B., Chen, D., Wang, S., Yan, Y., Jin, S., Xu, W., & Wang, D.‐Q. (2020).
Catalysis
Liu et al. (2014) demonstrated the use of a pyridine hydrochloride salt as a recyclable catalyst for the acylation of inert alcohols, providing a foundation for the catalytic potential of pyridine-based compounds. This suggests that this compound could be explored for its catalytic applications, particularly in organic synthesis Liu, Z., Ma, Q., Liu, Y., & Wang, Q. (2014).
将来の方向性
Pyrrolidine-based compounds, including “2-(3,3-Dimethylbutyl)pyrrolidine-2-carboxylic acid;hydrochloride”, have potential for future research and development in the field of drug discovery . The ability to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring are some of the factors that enhance the interest in this saturated scaffold .
特性
IUPAC Name |
2-(3,3-dimethylbutyl)pyrrolidine-2-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2.ClH/c1-10(2,3)6-7-11(9(13)14)5-4-8-12-11;/h12H,4-8H2,1-3H3,(H,13,14);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDQCFIOXXQAQKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CCC1(CCCN1)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2375262-44-3 |
Source


|
| Record name | 2-(3,3-dimethylbutyl)pyrrolidine-2-carboxylic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2E)-2-cyano-3-[4-(methylethyl)phenyl]-N-(4-morpholin-4-ylphenyl)prop-2-enamid e](/img/structure/B2689265.png)
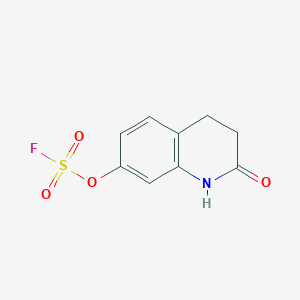
![1-Ethyl-3-[(1-methylpyrrolidin-3-yl)methyl]urea](/img/structure/B2689267.png)
![Ethyl 4-{[(2-chlorophenyl)carbonyl]oxy}-3-methyl-1-benzofuran-2-carboxylate](/img/structure/B2689268.png)
![2-[(4-Methoxyphenyl)formamido]-4-(methylsulfanyl)butanoic acid](/img/structure/B2689269.png)
![1-[(E)-3-(benzenesulfonyl)-4-phenylbut-1-enyl]benzotriazole](/img/structure/B2689271.png)
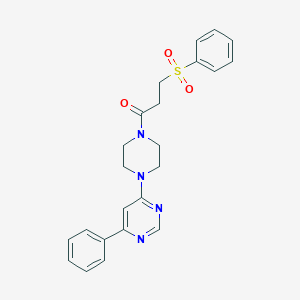
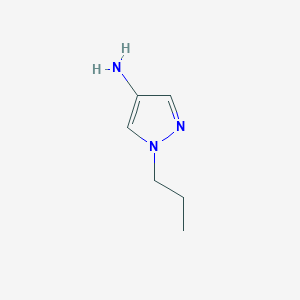
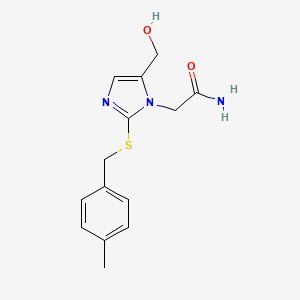
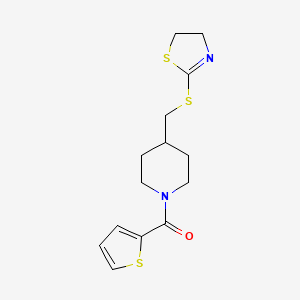
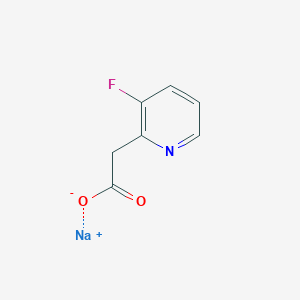
![2-(5-chlorothiophen-2-yl)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)acetamide](/img/structure/B2689284.png)
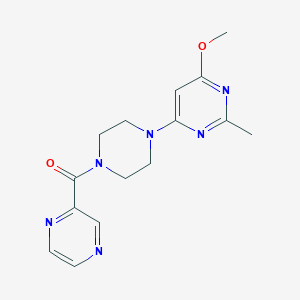
![Ethyl 5-[(2,4-dichlorophenyl)sulfanyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylate](/img/structure/B2689287.png)